Cinnamyl benzoate
Overview
Description
Cinnamyl benzoate is an organic ester compound formed by the esterification of cinnamyl alcohol and benzoic acid. It is known for its pleasant floral aroma and is commonly used in the fragrance and flavor industries. The compound is also found in certain essential oils and has applications in various scientific fields due to its unique chemical properties.
Mechanism of Action
Target of Action
Research suggests that similar compounds, such as cinnamyl acetate and benzyl benzoate, interact with proteins like virb4, virb8, and virb9 . These proteins are associated with the pathogenicity of certain bacteria .
Mode of Action
It’s suggested that similar compounds interact directly with their targets, leading to changes in the target’s function . For instance, cinnamyl acetate showed significant binding interactions with virB4 and virB9 proteins .
Biochemical Pathways
Cinnamyl benzoate may affect several biochemical pathways. For instance, similar compounds have been found to inhibit the production of reactive oxygen species (ROS) induced by lipopolysaccharides (LPS) in the microglial cells of rats . This suggests that this compound might also influence oxidative stress pathways.
Pharmacokinetics
Its chemical properties, such as its molecular weight of 23828 and density of 1120 , may influence its bioavailability.
Result of Action
Similar compounds have been found to mitigate oxidative stress and cognitive damage in animal models of alzheimer’s disease . This suggests that this compound might have similar effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is a flammable liquid that should be stored in a cool, dry, and well-ventilated place . It’s also important to avoid inhalation or skin contact .
Biochemical Analysis
Biochemical Properties
It is known that cinnamyl compounds, such as cinnamyl acetate, have shown significant binding interactions with proteins like virB4 and virB9 It is plausible that Cinnamyl benzoate may interact with similar proteins or enzymes, influencing biochemical reactions
Cellular Effects
Studies on similar compounds, such as sodium benzoate, have shown that they can inhibit the production of reactive oxygen species (ROS) induced by lipopolysaccharides (LPS) in the microglial cells of rats . This suggests that this compound may have similar effects on cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Metabolic Pathways
It is known that benzoate metabolism in the human body has been studied with the host perspective
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinnamyl benzoate can be synthesized through the esterification reaction between cinnamyl alcohol and benzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification techniques but on a larger scale. The process involves the continuous feeding of cinnamyl alcohol and benzoic acid into a reactor, where they are mixed with a catalyst and heated to the required temperature. The product is then purified through distillation or crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Cinnamyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cinnamic acid and benzoic acid.
Reduction: Reduction of this compound can yield cinnamyl alcohol and benzyl alcohol.
Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Cinnamic acid and benzoic acid.
Reduction: Cinnamyl alcohol and benzyl alcohol.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Cinnamyl benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and cosmetics due to its pleasant aroma and stability.
Comparison with Similar Compounds
Cinnamyl benzoate can be compared with other similar compounds such as cinnamyl acetate, benzyl benzoate, and cinnamic acid. While all these compounds share a cinnamyl or benzoate moiety, this compound is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. For example:
Cinnamyl acetate: Known for its fruity aroma and used in flavorings.
Benzyl benzoate: Used as a solvent and in the treatment of scabies.
Cinnamic acid: A precursor for the synthesis of various pharmaceuticals and fragrances.
Each of these compounds has unique applications and properties, making this compound a valuable compound in its own right.
Properties
IUPAC Name |
[(E)-3-phenylprop-2-enyl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-16(15-11-5-2-6-12-15)18-13-7-10-14-8-3-1-4-9-14/h1-12H,13H2/b10-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UARVBDPGNUHYQT-JXMROGBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501262614 | |
Record name | 2-Propen-1-ol, 3-phenyl-, 1-benzoate, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501262614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, White crystalline powder, balsamic, aromatic, spicy odour | |
Record name | Cinnamyl benzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029700 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Cinnamyl benzoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/718/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in oils, miscible (in ethanol) | |
Record name | Cinnamyl benzoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/718/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
50555-04-9, 5320-75-2 | |
Record name | 2-Propen-1-ol, 3-phenyl-, 1-benzoate, (2E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50555-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Propen-1-ol, 3-phenyl-, 1-benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005320752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinnamyl benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050555049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinnamyl benzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245146 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Propen-1-ol, 3-phenyl-, 1-benzoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propen-1-ol, 3-phenyl-, 1-benzoate, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501262614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cinnamyl benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.801 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CINNAMYL BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD42CSO4W9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Cinnamyl benzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029700 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
38.5 °C | |
Record name | Cinnamyl benzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029700 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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